molecular formula C16H18N2O3S B5645057 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B5645057
M. Wt: 318.4 g/mol
InChI Key: QGXRWFRDVQDQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide” is a complex organic molecule. It has a molecular formula of C16H18N2O3S . The molecule consists of a thiophene ring, which is a five-membered ring with one sulfur atom, and two methyl groups attached to it. It also contains an amide group attached to the thiophene ring, and a methoxyphenyl group attached to the acetyl group .

Scientific Research Applications

Antiviral Research

This compound could be structurally related to indole derivatives, which have shown significant promise in antiviral activity. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting that similar compounds could be synthesized and tested for their efficacy against a range of RNA and DNA viruses .

Anti-Inflammatory Applications

The anti-inflammatory potential of indole derivatives has been explored through in vivo studies. Compounds structurally similar to our subject molecule have been synthesized and shown to significantly reduce rat paw edema, indicating potential applications in developing new anti-inflammatory drugs .

Antioxidant Properties

Indole derivatives have also been investigated for their antioxidant activities. In vitro assays like the DPPH free radical scavenging assay have been used to screen such compounds. The presence of substituents like the methoxyphenyl group in our compound could influence its antioxidant capacity, which can be further explored through experimental studies .

Anticancer Activity

The indole scaffold is present in many synthetic drug molecules with clinical applications, including anticancer treatments. The biological activity of indole derivatives in cancer research is an area of interest, as they can bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents .

Anti-HIV Research

Compounds with an indole base structure have been synthesized and screened for their activity against HIV-1 and HIV-2 strains. The structural features of “2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide” could be modified to enhance its potential as an anti-HIV agent .

Antimicrobial and Antitubercular Effects

The broad-spectrum biological activities of indole derivatives include antimicrobial and antitubercular effects. The compound could be part of a study to synthesize new derivatives and screen them for these activities, contributing to the fight against resistant bacterial strains .

Antidiabetic and Antimalarial Applications

Indole derivatives have been associated with antidiabetic and antimalarial activities. The compound’s structure could be optimized to enhance its pharmacological profile for these specific applications, providing a new avenue for therapeutic intervention .

Anticholinesterase Activity

Finally, indole derivatives have been found to possess anticholinesterase activities, which are important in the treatment of neurodegenerative diseases like Alzheimer’s. Research into the modification of the compound’s structure to target cholinesterase enzymes could lead to the development of new drugs for these conditions .

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-9-10(2)22-16(14(9)15(17)20)18-13(19)8-11-4-6-12(21-3)7-5-11/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXRWFRDVQDQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-Methoxyphenyl)acetamido)-4,5-dimethylthiophene-3-carboxamide

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